molecular formula C13H17ClN4O6 B3423050 Furaltadone hydrochloride CAS No. 2818-22-6

Furaltadone hydrochloride

Cat. No.: B3423050
CAS No.: 2818-22-6
M. Wt: 360.75 g/mol
InChI Key: PPSVFZXMDMUIGB-QCKCDBGISA-N
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Description

Furaltadone hydrochloride is a synthetic antibiotic belonging to the nitrofuran class of compounds. It is characterized by the presence of a 5-nitrofuran ring, which is crucial for its antimicrobial activity. This compound has been used in both human and veterinary medicine, particularly for treating bacterial infections and coccidiosis in poultry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furaltadone hydrochloride is synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfuraldehyde with morpholine and subsequent cyclization to form the oxazolidinone ring. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the formation of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions under controlled temperature and pressure conditions. The process includes steps like purification through recrystallization and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Furaltadone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furaltadone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Furaltadone hydrochloride exerts its antimicrobial effects by interfering with bacterial DNA synthesis. The compound binds to bacterial DNA, causing strand breakage and inhibition of DNA replication. This leads to the gradual inhibition of bacterial growth and eventual cell death. The primary molecular targets are bacterial enzymes involved in DNA synthesis and repair pathways .

Comparison with Similar Compounds

Similar Compounds

  • Furazolidone
  • Nitrofurantoin
  • Nitrofurazone

Comparison

Furaltadone hydrochloride is unique among nitrofuran antibiotics due to its specific structure, which includes a morpholine ring and an oxazolidinone moiety. This structure imparts distinct pharmacokinetic properties and a broader spectrum of antimicrobial activity compared to other nitrofuran compounds. Additionally, this compound has been found to be more effective in treating certain bacterial infections and coccidiosis in poultry .

Properties

CAS No.

2818-22-6

Molecular Formula

C13H17ClN4O6

Molecular Weight

360.75 g/mol

IUPAC Name

(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride

InChI

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+;/t11-;/m1./s1

InChI Key

PPSVFZXMDMUIGB-QCKCDBGISA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl

Isomeric SMILES

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl

Related CAS

139-91-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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